4-[(3-methoxybenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is an aromatic hydrazide derivative. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of methoxy and nitrophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-[(3-METHOXYPHENYL)METHOXY]BENZOHYDRAZIDE with 3-NITROBENZALDEHYDE under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed to purify the compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenyl groups.
Reduction: Reduction of the nitro group to an amino group is a common reaction for this compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride are commonly employed.
Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It can also interact with cellular membranes, altering their permeability and affecting cellular processes. The nitrophenyl group plays a crucial role in its biological activity by participating in redox reactions and generating reactive oxygen species .
Comparison with Similar Compounds
- 4-HYDROXY-N’-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE
- 4-[(4-METHOXYPHENYL)AMINO]METHYL-N,N-DIMETHYLANILINE
- 2-METHOXY-5-[(PHENYLAMINO)METHYL]PHENOL
Comparison: 4-[(3-METHOXYPHENYL)METHOXY]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in redox reactions and greater potential as a therapeutic agent .
Properties
Molecular Formula |
C22H19N3O5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methoxy]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H19N3O5/c1-29-21-7-3-5-17(13-21)15-30-20-10-8-18(9-11-20)22(26)24-23-14-16-4-2-6-19(12-16)25(27)28/h2-14H,15H2,1H3,(H,24,26)/b23-14+ |
InChI Key |
SMPDONAEQCDVBM-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.